molecular formula C13H16F3NO2 B1403112 4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine CAS No. 1304788-13-3

4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine

Cat. No.: B1403112
CAS No.: 1304788-13-3
M. Wt: 275.27 g/mol
InChI Key: MNRIYCSWWKSBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a phenoxy group, which in turn is substituted with a trifluoroethoxy group

Scientific Research Applications

4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine has several scientific research applications:

Safety and Hazards

The safety and hazards associated with similar compounds like 3-(2,2,2-Trifluoroethoxy)phenylboronic acid have been documented. It is classified as Eye Irritant 2 and Skin Sensitizer 1 according to the GHS classification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)phenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF as a base and solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy-piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-pyridine
  • 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles

Uniqueness

4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and potential for interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[3-(2,2,2-trifluoroethoxy)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)9-18-11-2-1-3-12(8-11)19-10-4-6-17-7-5-10/h1-3,8,10,17H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRIYCSWWKSBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC(=C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine
Reactant of Route 2
Reactant of Route 2
4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine
Reactant of Route 3
Reactant of Route 3
4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine
Reactant of Route 4
Reactant of Route 4
4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine
Reactant of Route 5
Reactant of Route 5
4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine
Reactant of Route 6
Reactant of Route 6
4-[3-(2,2,2-Trifluoroethoxy)phenoxy]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.